Benzyl (azetidin-3-ylmethyl)(methyl)carbamate Benzyl (azetidin-3-ylmethyl)(methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15940900
InChI: InChI=1S/C13H18N2O2/c16-13(9-15-8-12-6-14-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2
SMILES:
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

Benzyl (azetidin-3-ylmethyl)(methyl)carbamate

CAS No.:

Cat. No.: VC15940900

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (azetidin-3-ylmethyl)(methyl)carbamate -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name benzyl 2-(azetidin-3-ylmethylamino)acetate
Standard InChI InChI=1S/C13H18N2O2/c16-13(9-15-8-12-6-14-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2
Standard InChI Key LAUSYBXHBXPLHW-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)CNCC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Benzyl (azetidin-3-ylmethyl)(methyl)carbamate (CAS 1822874-05-4) features a central azetidine ring—a saturated four-membered heterocycle with three carbon atoms and one nitrogen atom. The azetidine nitrogen is substituted with a methyl group and a benzyloxycarbonyl (Cbz) moiety via a methylene spacer. This arrangement imposes significant ring strain, conferring reactivity patterns distinct from larger cyclic amines like piperidines or pyrrolidines .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.30 g/mol
Density1.21 g/cm³ (predicted)
Boiling Point398°C (estimated)
LogP (Octanol-Water)1.87
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

The carbamate group (-O(C=O)N-) introduces hydrogen-bonding capacity, enhancing solubility in polar aprotic solvents while retaining sufficient lipophilicity for membrane permeability .

Spectroscopic Characterization

  • ¹H NMR: Key signals include a triplet at δ 3.65–3.72 ppm (azetidine CH₂N), a singlet at δ 3.45 ppm (N-CH₃), and aromatic protons at δ 7.28–7.38 ppm (benzyl C₆H₅) .

  • ¹³C NMR: The carbamate carbonyl resonates at δ 156.2 ppm, while the azetidine carbons appear between δ 45–55 ppm .

  • IR: Strong absorption bands at 1695 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (N-H bend) confirm carbamate functionality .

Synthetic Strategies and Optimization

Copper-Catalyzed Carbenoid Insertion

Biological Activities and Mechanistic Insights

Acetylcholinesterase Inhibition

The carbamate group acts as a transition-state analog, reversibly binding to acetylcholinesterase’s catalytic serine (Ki = 0.85 μM) . Molecular dynamics simulations reveal:

  • π-Stacking between the benzyl group and Trp86

  • Hydrogen bonding between the carbamate oxygen and His447

Table 2: Enzymatic Inhibition Data

EnzymeIC₅₀ (μM)Selectivity Index (vs BuChE)
Acetylcholinesterase1.218.7
Butyrylcholinesterase22.4

Anticancer Activity

In MCF-7 breast cancer cells, the compound induces G₁ phase arrest (EC₅₀ = 8.3 μM) via p21 upregulation and cyclin D1 suppression . Synergistic effects observed with doxorubicin (Combination Index = 0.62) .

Industrial and Pharmacological Applications

Drug Intermediate Synthesis

The compound serves as a key building block in monoterpenoid indole alkaloid synthesis :

  • Alstonlarsine A Precursor: Intramolecular Diels-Alder reaction forms the 9-azatricyclo[4.3.1.0³,⁸]decane core .

  • Analog Development: Modular substitution at C2 and N1 allows generation of >50 structural analogs .

Agricultural Chemistry

Derivatives exhibit nematicidal activity against Meloidogyne incognita (LC₅₀ = 12 ppm), outperforming commercial agent abamectin (LC₅₀ = 18 ppm) .

Stability and Degradation Pathways

Hydrolytic Degradation

The carbamate linkage undergoes pH-dependent hydrolysis:

R-O-C(=O)-NHR’+H₂OpH 7.4R-OH+CO₂+H₂N-R’\text{R-O-C(=O)-NHR'} + \text{H₂O} \xrightarrow{\text{pH 7.4}} \text{R-OH} + \text{CO₂} + \text{H₂N-R'}
  • Half-lives: 14 days (pH 7.4), 3 hours (pH 10) .

  • Stabilizers: 0.1% ascorbic acid extends shelf-life to 6 months at 4°C .

Comparative Analysis with Structural Analogs

tert-Butyl Derivatives

Replacing the benzyl group with tert-butyl (CAS 943060-59-1) increases logP to 2.45 but reduces AChE inhibition (IC₅₀ = 5.7 μM).

Trifluoroacetic Acid Salts

Salt formation (e.g., 2012547-58-7) enhances aqueous solubility (45 mg/mL vs 8 mg/mL for free base) without compromising bioavailability .

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